molecular formula C33H37N5O5 B11435854 N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

Cat. No.: B11435854
M. Wt: 583.7 g/mol
InChI Key: UOYNIVFXYDKCOW-UHFFFAOYSA-N
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Description

Structure and Key Features: This compound is a quinazoline-dione derivative with a benzylpiperidine moiety and a propanamide linker. The core quinazoline-dione scaffold (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl) is substituted at the 1-position by a 2-[(4-ethoxyphenyl)amino]-2-oxoethyl group. The N-benzylpiperidine fragment is connected via a propanamide chain. The 4-ethoxyphenyl group introduces electron-donating and lipophilic characteristics, which may influence receptor binding and metabolic stability.

Properties

Molecular Formula

C33H37N5O5

Molecular Weight

583.7 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide

InChI

InChI=1S/C33H37N5O5/c1-2-43-27-14-12-25(13-15-27)35-31(40)23-38-29-11-7-6-10-28(29)32(41)37(33(38)42)21-18-30(39)34-26-16-19-36(20-17-26)22-24-8-4-3-5-9-24/h3-15,26H,2,16-23H2,1H3,(H,34,39)(H,35,40)

InChI Key

UOYNIVFXYDKCOW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NC4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from benzylamine and a suitable aldehyde. The reaction typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Quinazoline Derivative Synthesis: The quinazoline derivative is prepared by reacting anthranilic acid with an appropriate isocyanate. This step often requires the use of catalysts and controlled temperature conditions.

    Coupling Reactions: The piperidine ring and the quinazoline derivative are coupled using a carbamoylation reaction. This involves the use of reagents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage.

    Final Assembly: The final step involves the introduction of the ethoxyphenyl group through a nucleophilic substitution reaction. This step may require the use of strong bases such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of N-(1-benzylpiperidin-4-yl)-3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinazoline ring, resulting in the formation of dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are used under anhydrous conditions.

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Dihydroquinazoline derivatives

    Substitution: Various substituted ethoxyphenyl derivatives

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects through the following pathways:

    Receptor Binding: The piperidine ring may interact with neurotransmitter receptors, modulating their activity.

    Enzyme Inhibition: The quinazoline derivative may inhibit specific enzymes, affecting various biochemical pathways.

    Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Quinazoline-Dione Cores

Compound Name / ID Key Structural Differences Molecular Formula Molecular Weight Potential Implications
N-(1-Benzylpiperidin-4-yl)-3-[1-{2-[(3-methyl-1H-pyrazol-5-yl)amino]-2-oxoethyl}-2,4-dioxo-quinazolinyl]propanamide 3-Methylpyrazole substituent instead of 4-ethoxyphenyl C29H33N7O4 543.628 Enhanced hydrogen bonding (pyrazole NH) may improve solubility; altered receptor affinity.
Elinogrel (N-(5-chlorothiophen-2-yl)sulfonyl-N’-(4-(6-fluoro-7-methylamino-2,4-dioxoquinazolin-3-yl)phenyl)urea) Chlorothiophene sulfonyl and fluorinated quinazoline-dione core C21H16ClFN4O5S2 542.96 Antiplatelet activity (P2Y12 antagonist); electron-withdrawing groups may increase metabolic stability.
CHEMBL4548694 (XL 188) 4-Methylpiperazinyl and 3-phenylbutanoyl substituents; hydroxy-piperidine linkage C33H40N6O4 608.71 Improved solubility (piperazine); potential CNS penetration due to lipophilic phenylbutanoyl.

Functional Group Impact Analysis

  • 4-Ethoxyphenyl vs. 3-Methylpyrazole () :

    • The 4-ethoxyphenyl group introduces moderate lipophilicity (logP ~2.5) compared to the pyrazole’s polar NH group. This may reduce aqueous solubility but enhance blood-brain barrier penetration.
    • Ethoxy’s electron-donating effect could stabilize aromatic interactions in hydrophobic binding pockets.
  • Benzylpiperidine vs. Piperazine () :

    • Benzylpiperidine increases lipophilicity, favoring CNS targeting. Piperazine derivatives (e.g., CHEMBL4548694) enhance solubility and may reduce off-target binding due to hydrogen bonding.
  • Propanamide Linker vs. Sulfonylurea (Elinogrel, ): The propanamide linker offers conformational flexibility, while Elinogrel’s sulfonylurea group provides rigidity and stronger hydrogen-bonding capacity, critical for P2Y12 receptor antagonism.

Pharmacokinetic and Physicochemical Comparisons

Property Target Compound Analog Elinogrel CHEMBL4548694
Molecular Weight ~575 (estimated) 543.628 542.96 608.71
logP (Predicted) ~3.2 ~2.8 ~2.5 ~3.5
Hydrogen Bond Donors 3 (amide NH, quinazoline NH) 4 (pyrazole NH, amide NH) 4 (sulfonylurea NH) 3 (amide NH, hydroxy)
Key Metabolic Sites Ethoxy O-dealkylation Pyrazole N-demethylation Sulfonylurea hydrolysis Piperazine N-oxidation

Biological Activity

N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a complex organic compound belonging to the quinazolinone derivatives class. This compound exhibits a variety of biological activities and potential therapeutic applications, making it a subject of interest in medicinal chemistry. The unique structural features of this compound, including the piperidine ring and quinazoline core, contribute to its diverse biological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C28H34N4O4\text{C}_{28}\text{H}_{34}\text{N}_{4}\text{O}_{4}

This structure highlights the presence of various functional groups that are critical for its biological activity.

Research indicates that this compound interacts with several biological targets. The compound has been shown to modulate signaling pathways and influence cellular responses through receptor engagement. Understanding these interactions is vital for elucidating its mechanism of action and potential therapeutic applications.

Pharmacological Effects

This compound has demonstrated various pharmacological effects, including:

  • Antitumor Activity : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties : Preliminary investigations suggest that it may possess antimicrobial activity against certain bacterial strains, indicating a possible role in treating infections.
  • Neuroprotective Effects : The compound may also exhibit neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Antitumor Activity Study

In a study published in Journal of Medicinal Chemistry, this compound was tested against human breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM. The compound induced apoptosis through the activation of caspase pathways.

Antimicrobial Study

A separate study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 15 µg/mL, indicating promising antibacterial activity compared to standard antibiotics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential. The following table summarizes key characteristics:

Compound NameStructure ComplexityAntitumor ActivityAntimicrobial Activity
Compound AModerateYesNo
Compound BHighYesYes
N-(1-benzylpiperidin-4-yl)-3-[...] High Yes Potentially

This comparison highlights the distinct advantages of N-(1-benzylpiperidin-4-yl)-3-[...] in terms of its structural complexity and potential dual activity.

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